(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound’s structure includes a methoxy group and a pentanoic acid backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using methyl iodide and a base like potassium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the appropriate carboxylic acid derivative to form the final product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of a base.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Deprotection: The free amino acid.
Coupling: Peptides or peptide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides and peptidomimetics.
Drug Development: The compound is used in the development of new pharmaceuticals, particularly those involving peptide-based drugs.
Biological Studies: It serves as a building block in the study of protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of (3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid: Similar structure but with a different protecting group.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid with a phenylalanine backbone.
Uniqueness
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid is unique due to its specific combination of the Fmoc protecting group, methoxy group, and pentanoic acid backbone. This combination provides versatility in peptide synthesis and other organic synthesis applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13(26-2)19(11-20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQYEQGAOKXHCX-BFUOFWGJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.